Pirmagrel
Übersicht
Beschreibung
Pirmagrel ist ein potenter Thromboxan-Synthase-Hemmer. Es wird hauptsächlich in der wissenschaftlichen Forschung für seine Fähigkeit eingesetzt, die Synthese von Thromboxan zu hemmen, einer Verbindung, die an der Thrombozytenaggregation und Vasokonstriktion beteiligt ist . Dies macht this compound zu einem wertvollen Werkzeug bei der Erforschung von Herz-Kreislauf-Erkrankungen und Thrombosen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Typischerweise werden 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO) gelöst, um eine Konzentration von 40 mg/mL zu erreichen . Die synthetische Route und die Reaktionsbedingungen für die industrielle Produktion sind nicht weit verbreitet, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Wissenschaftliche Forschungsanwendungen
Pirmagrel hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Hemmung der Thromboxansynthese.
Biologie: Hilft beim Verständnis der Rolle von Thromboxan in verschiedenen biologischen Prozessen.
Medizin: Untersucht auf sein Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen und Thrombosen.
Industrie: Wird bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf die Thromboxansynthese abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Thromboxan-Synthase hemmt, ein Enzym, das für die Produktion von Thromboxan A2 aus Prostaglandin H2 verantwortlich ist . Diese Hemmung reduziert den Thromboxan-A2-Spiegel, was zu einer verringerten Thrombozytenaggregation und Vasokonstriktion führt. Die beteiligten molekularen Ziele sind die Thromboxan-Synthase und der Thromboxan-A2-Rezeptor .
Wirkmechanismus
Target of Action
Pirmagrel, also known as CGS-13080, is a small molecule drug . Its primary target is TXA2 synthase , also known as thromboxane A2 synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Mode of Action
This compound acts as a selective inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of TXA2 synthase by this compound affects the thromboxane-prostanoid pathway . Thromboxane A2 is a part of the eicosanoid family of signaling molecules, which are derived from arachidonic acid. By inhibiting the production of thromboxane A2, this compound can reduce platelet aggregation and vasoconstriction, which are key factors in the formation of blood clots .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a high bioavailability of ≥79% . It has a biological half-life of approximately 7 hours (range 2 to 15 hours) . The compound is primarily excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .
Result of Action
The primary result of this compound’s action is a significant reduction in serum thromboxane B2 levels, the stable metabolic product of thromboxane A2 . This leads to a decrease in platelet aggregation and vasoconstriction, reducing the risk of blood clot formation .
Biochemische Analyse
Biochemical Properties
Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . This compound interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, this compound has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by this compound is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, this compound causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that this compound remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . This compound’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing this compound to effectively inhibit the enzyme’s activity . The localization of this compound within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .
Vorbereitungsmethoden
The synthesis of Pirmagrel involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The synthetic route and reaction conditions for industrial production are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
Pirmagrel unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Pirmagrel ist einzigartig in seiner selektiven Hemmung der Thromboxan-Synthase. Ähnliche Verbindungen umfassen:
Clopidogrel: Ein weiteres Thienopyridin, das ebenfalls die Thrombozytenaggregation hemmt, indem es P2Y12-Rezeptoren blockiert.
Ticlopidin: Ähnlich wie Prasugrel und Clopidogrel hemmt es die Thrombozytenaggregation, hat aber ein anderes Sicherheitsprofil.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der Thromboxan-Synthase, während die anderen Verbindungen hauptsächlich auf Adenosindiphosphat-Rezeptoren abzielen.
Biologische Aktivität
Pirmagrel is a thienopyridine derivative and an antiplatelet agent that functions primarily through the inhibition of platelet aggregation. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound acts as a prodrug, requiring metabolic activation to exert its effects. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, leading to a reduction in adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition is crucial for preventing thrombus formation in various cardiovascular conditions.
Pharmacological Profile
The pharmacological profile of this compound has been compared with other antiplatelet agents such as prasugrel and ticagrelor. Notably, this compound has demonstrated a significant ability to inhibit thromboxane A2 (TXA2) synthesis, achieving reductions of 75% to 80% without adversely affecting prostacyclin levels, which are important for vascular health .
Table 1: Comparative Pharmacological Activity
Agent | Mechanism | TXA2 Inhibition | Prostacyclin Effect |
---|---|---|---|
This compound | P2Y12 receptor antagonist | 75-80% | No significant effect |
Prasugrel | P2Y12 receptor antagonist | Not specified | Variable |
Ticagrelor | P2Y12 receptor antagonist | Not specified | Variable |
In Vitro and In Vivo Studies
Research indicates that this compound exhibits potent antiplatelet activity in both in vitro and in vivo settings. For instance, studies have shown that this compound effectively reduces platelet aggregation in response to ADP stimulation. The concentration-dependent inhibition indicates its potential efficacy in clinical settings.
Case Study: Clinical Efficacy
A clinical study compared the effects of this compound with those of ticagrelor and prasugrel among patients with acute coronary syndromes. The primary endpoint was the reduction in residual platelet reactivity measured by Platelet Reactivity Units (PRU). Results indicated that patients treated with this compound had comparable outcomes to those receiving prasugrel and ticagrelor, suggesting its non-inferiority as an antiplatelet agent .
Safety Profile
The safety profile of this compound has been evaluated in various clinical trials. Adverse effects primarily include bleeding risks, similar to those observed with other antiplatelet therapies. However, its selective inhibition of TXA2 synthesis may offer a more favorable safety margin compared to non-selective agents.
Eigenschaften
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirmagrel?
A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has this compound demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study this compound?
A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.